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Compound of Interest

Compound Name: Jak1-IN-11

Cat. No.: B12396279 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

detailed, data-driven comparison of two selective JAK1 inhibitors: the research compound

Jak1-IN-11 and the clinically evaluated drug Filgotinib. This objective analysis, supported by

available experimental data, aims to inform research and development decisions in the field of

autoimmune and inflammatory diseases.

Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a

critical role in mediating signal transduction for a wide array of cytokines and growth factors.

The JAK-STAT signaling pathway is a key regulator of immune cell development,

differentiation, and function. Dysregulation of this pathway is implicated in the pathogenesis of

numerous autoimmune and inflammatory disorders, making JAKs attractive therapeutic targets.

Filgotinib is a well-characterized, orally bioavailable, selective JAK1 inhibitor that has

undergone extensive clinical evaluation for the treatment of inflammatory conditions such as

rheumatoid arthritis.[1] Jak1-IN-11 is a potent research compound also targeting JAK1. This

guide provides a head-to-head comparison of these two molecules based on publicly available

biochemical and preclinical data.

Mechanism of Action: Targeting the JAK-STAT
Pathway
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Both Jak1-IN-11 and Filgotinib are small molecule inhibitors that target the ATP-binding site of

Janus kinases, with a preference for JAK1. By inhibiting JAK1, these compounds block the

phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT)

proteins. This, in turn, prevents the translocation of STAT dimers to the nucleus and the

subsequent transcription of pro-inflammatory genes.[2] The selective inhibition of JAK1 is a key

therapeutic strategy aimed at modulating the immune response while potentially minimizing off-

target effects associated with the inhibition of other JAK family members (JAK2, JAK3, and

TYK2).[3]
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Fig. 1: Simplified JAK-STAT Signaling Pathway and Point of Inhibition.

Biochemical Potency and Selectivity
The in vitro inhibitory activity of Jak1-IN-11 and Filgotinib against the JAK family of kinases is a

critical determinant of their therapeutic potential and safety profile.
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Kinase Jak1-IN-11 IC50 (nM) Filgotinib IC50 (nM)

JAK1 0.02[4] 10[5]

JAK2 0.44[4] 28[5]

JAK3 Data not available 810[5]

TYK2 Data not available 116[5]

Data Interpretation: Jak1-IN-11 demonstrates exceptionally high potency against JAK1 in

biochemical assays, with an IC50 value in the picomolar range.[4] It also shows a 22-fold

selectivity for JAK1 over JAK2.[4] Filgotinib is also a potent JAK1 inhibitor, with a 2.8-fold

selectivity over JAK2 and significantly higher selectivity over JAK3 and TYK2.[5] A broader

kinase selectivity panel for Jak1-IN-11 is not publicly available, which would be crucial for a

more comprehensive assessment of its off-target activities.

Cellular Activity
Cellular assays provide a more physiologically relevant measure of a compound's ability to

inhibit a signaling pathway within a whole-cell context.

Assay Jak1-IN-11 IC50 (nM) Filgotinib IC50 (nM)

IL-6 induced pSTAT1 (Human

Whole Blood)
Data not available 629[6]

IL-2 induced pSTAT5 (JAK1/3

dependent)
Data not available 150 - 760 (in cell lines)[5]

IFN-α induced pSTAT1

(JAK1/TYK2 dependent)
Data not available 150 - 760 (in cell lines)[5]

Data Interpretation: Filgotinib demonstrates potent inhibition of JAK1-dependent signaling in

cellular assays, with an IC50 of 629 nM for the inhibition of IL-6 induced STAT1

phosphorylation in human whole blood.[6] It also effectively inhibits signaling pathways

dependent on JAK1 in complex with other JAKs.[5] Equivalent cellular activity data for Jak1-IN-
11 is not currently available in the public domain.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.medchemexpress.com/jak1-in-11.html
https://www.selleckchem.com/products/filgotinib.html
https://www.medchemexpress.com/jak1-in-11.html
https://www.selleckchem.com/products/filgotinib.html
https://www.selleckchem.com/products/filgotinib.html
https://www.selleckchem.com/products/filgotinib.html
https://www.benchchem.com/product/b12396279?utm_src=pdf-body
https://www.medchemexpress.com/jak1-in-11.html
https://www.medchemexpress.com/jak1-in-11.html
https://www.selleckchem.com/products/filgotinib.html
https://www.benchchem.com/product/b12396279?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4513223/
https://www.selleckchem.com/products/filgotinib.html
https://www.selleckchem.com/products/filgotinib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4513223/
https://www.selleckchem.com/products/filgotinib.html
https://www.benchchem.com/product/b12396279?utm_src=pdf-body
https://www.benchchem.com/product/b12396279?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetic Properties
The pharmacokinetic profiles of Jak1-IN-11 and Filgotinib are summarized below.

Parameter Jak1-IN-11 Filgotinib

Species Data not available Mouse, Rat, Human[5][7]

Bioavailability (Oral) Data not available
High (~100% in mice),

Moderate (45% in rats)[5]

Metabolism Data not available

Metabolized by

carboxylesterase isoform 2 to

an active metabolite (GS-

829845)[8]

Half-life (t1/2) Data not available

Parent: 4.9–10.7 h (human);

Active Metabolite: 19.6–27.3 h

(human)[7]

Protein Binding Data not available
Low (<60% in humans for both

parent and metabolite)[7]

Data Interpretation: Filgotinib is rapidly absorbed after oral administration and is converted to a

primary active metabolite, GS-829845. This metabolite has a similar JAK1 selectivity profile but

a longer half-life, contributing significantly to the overall pharmacodynamic effect.[7] The

pharmacokinetic properties of Jak1-IN-11 have not been publicly reported.
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Jak1-IN-11 Filgotinib

Comparison Topic

High Biochemical Potency
(Sub-nanomolar IC50 for JAK1)

Potent JAK1 Inhibitor
(Nanomolar IC50)

Limited Public Data:
- No broad selectivity profile

- No cellular activity data
- No PK/PD data

- No in vivo efficacy data

Extensive Data Available:
- Well-defined selectivity
- Proven cellular activity
- Characterized PK/PD

- Demonstrated in vivo efficacy
- Clinical trial data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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